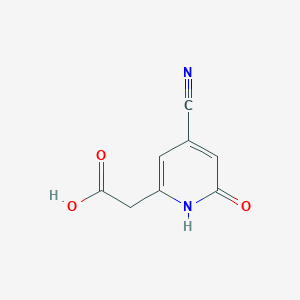
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of a cyano group, a hydroxyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-6-hydroxypyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often carried out without solvents at room temperature or with heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions or the use of specific catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the cyano group may produce primary amines .
Aplicaciones Científicas De Investigación
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Cyano-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyano-6-hydroxypyridin-4-YL)acetic acid: Similar in structure but differs in the position of the cyano group.
(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
(4-Cyano-6-hydroxypyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2-(4-cyano-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-1-6(3-8(12)13)10-7(11)2-5/h1-2H,3H2,(H,10,11)(H,12,13) |
Clave InChI |
SYDSNHSADOXFJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


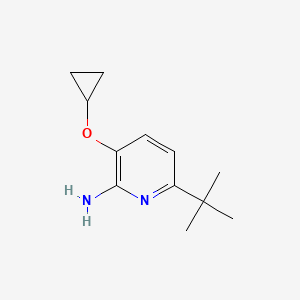
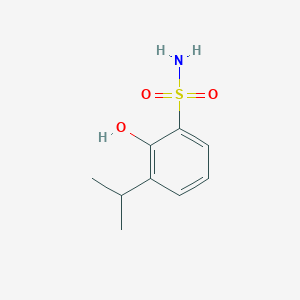
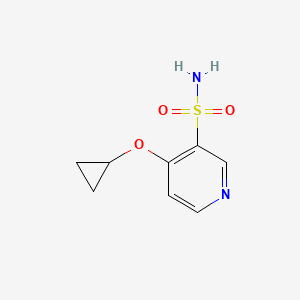
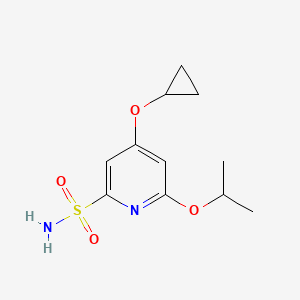
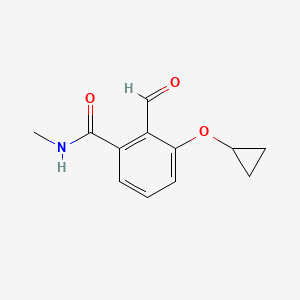
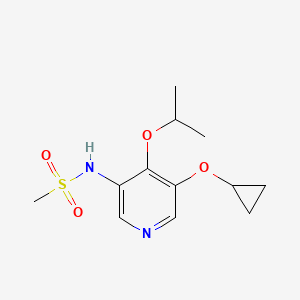
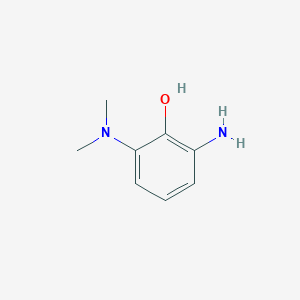
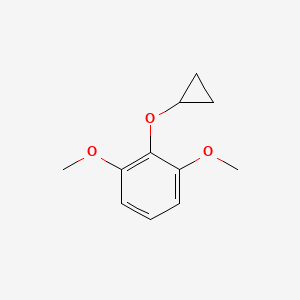
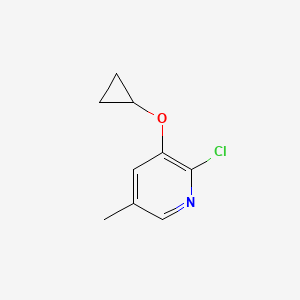
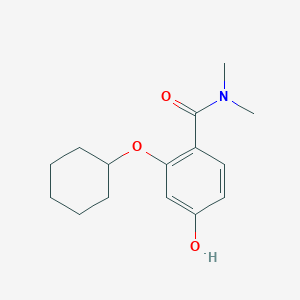
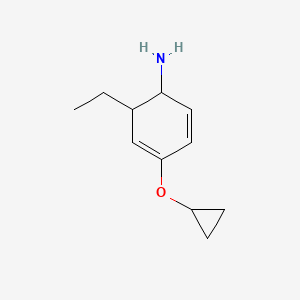
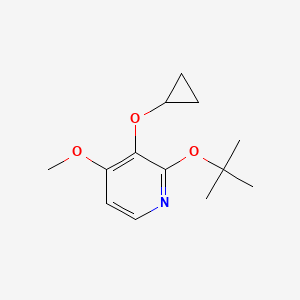
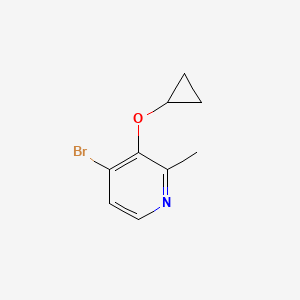
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
